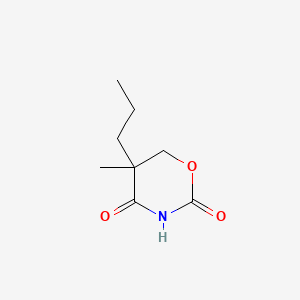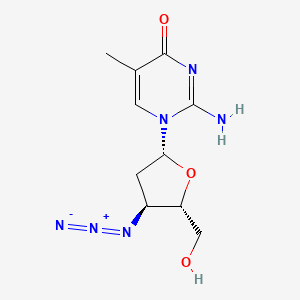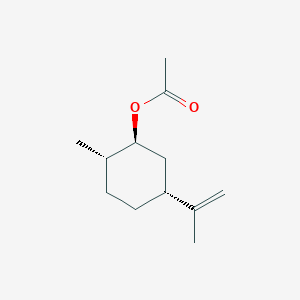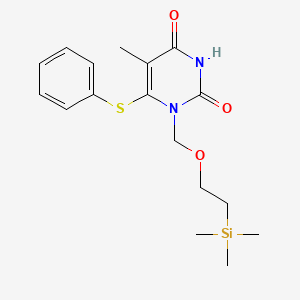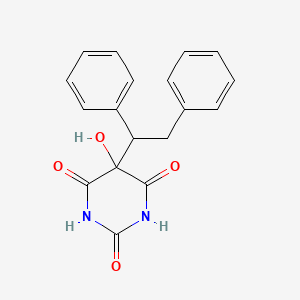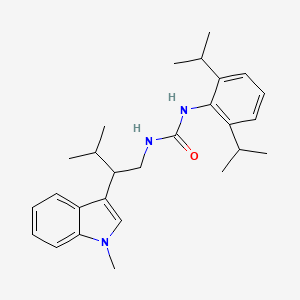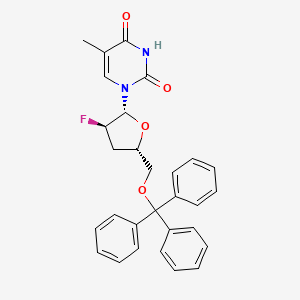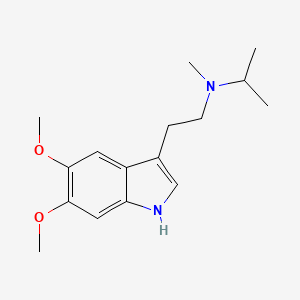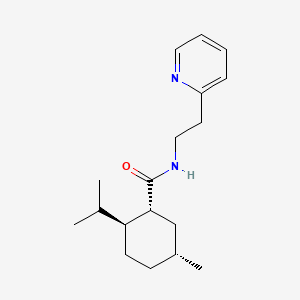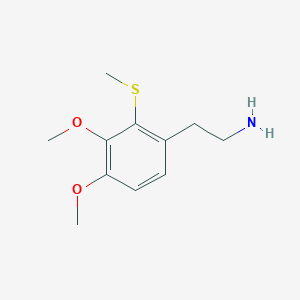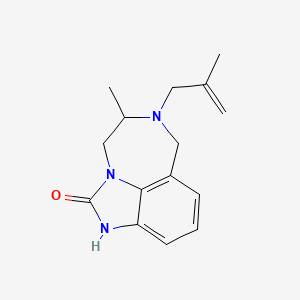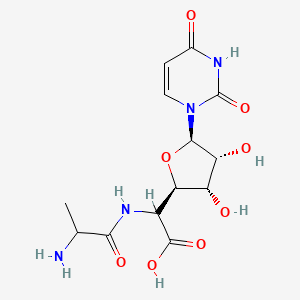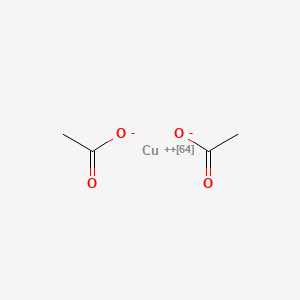
Cupric acetate Cu-64
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cupric acetate Cu-64, also known as copper(II) acetate Cu-64, is a radioactive isotope of copper acetate. It is a chemical compound with the formula Cu(C2H3O2)2, where Cu represents copper and C2H3O2 represents acetate. This compound is characterized by its bright blue or green crystalline appearance and is often used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cupric acetate Cu-64 can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The copper metal reacts with the acetic acid to form copper(I) acetate initially, which is then oxidized by oxygen in the air to form copper(II) acetate . The reaction is as follows:
[ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ]
[ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity copper and acetic acid under controlled conditions to ensure the desired isotopic composition. The process may also involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cupric acetate Cu-64 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Cupric acetate can be oxidized to form copper(II) oxide (CuO) and acetic acid.
Reduction: It can be reduced to copper(I) acetate or metallic copper.
Substitution: Cupric acetate can undergo substitution reactions with other ligands to form different copper complexes.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, oxygen, and reducing agents such as hydrogen or sodium borohydride. The reactions typically occur under ambient conditions, although specific reaction conditions may vary depending on the desired product .
Major Products
The major products formed from these reactions include copper(II) oxide, copper(I) acetate, and various copper complexes depending on the substituting ligands .
Wissenschaftliche Forschungsanwendungen
Cupric acetate Cu-64 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which cupric acetate Cu-64 exerts its effects involves the release of radioactive copper ions, which can interact with various molecular targets and pathways. In biological systems, these copper ions can bind to proteins and enzymes, affecting their function and activity. The radioactive decay of Cu-64 also produces beta particles, which can cause localized damage to cells and tissues, making it useful for targeted radiotherapy .
Vergleich Mit ähnlichen Verbindungen
Cupric acetate Cu-64 can be compared with other similar compounds, such as:
Copper(II) acetate: Non-radioactive form with similar chemical properties but lacks the radioactive isotope.
Copper(I) acetate: A lower oxidation state of copper with different reactivity and applications.
Copper(II) oxide: An oxide form of copper with distinct physical and chemical properties.
This compound is unique due to its radioactive properties, which make it particularly useful in medical and biological research applications .
Eigenschaften
CAS-Nummer |
24381-58-6 |
|---|---|
Molekularformel |
C4H6CuO4 |
Molekulargewicht |
182.02 g/mol |
IUPAC-Name |
copper-64(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2/i;;1+0 |
InChI-Schlüssel |
OPQARKPSCNTWTJ-OUMJLSBWSA-L |
Isomerische SMILES |
CC(=O)[O-].CC(=O)[O-].[64Cu+2] |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


